molecular formula C10H15N5NaO11P2 B12058934 GDP-Na

GDP-Na

Cat. No.: B12058934
M. Wt: 466.19 g/mol
InChI Key: RIVKOZCPUDVJCY-UHFFFAOYSA-N
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Description

Guanosine diphosphate sodium salt, commonly referred to as GDP-Na, is a nucleotide sugar that plays a crucial role in various biochemical processes. It is a substrate for glycosyltransferase reactions in metabolism and is essential for the biosynthesis of glycoproteins and glycolipids. This compound is vital in eukaryotic organisms and is involved in numerous cellular functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Guanosine diphosphate sodium salt is synthesized from guanosine triphosphate and mannose-1-phosphate through the action of the enzyme mannose-1-phosphate guanylyltransferase. The reaction typically occurs under physiological conditions, with the enzyme catalyzing the transfer of a guanosine monophosphate group to mannose-1-phosphate, resulting in the formation of guanosine diphosphate mannose.

Industrial Production Methods

Industrial production of guanosine diphosphate sodium salt involves the fermentation of genetically engineered microorganisms that express the necessary enzymes for its biosynthesis. The process includes the cultivation of these microorganisms in bioreactors, followed by the extraction and purification of the compound using chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

Guanosine diphosphate sodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form guanosine diphosphate fucose.

    Reduction: It can be reduced to form guanosine diphosphate mannose.

    Substitution: The compound can participate in substitution reactions where the diphosphate group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Conditions vary depending on the substituent being introduced, but often involve the use of catalysts and specific solvents.

Major Products Formed

  • Guanosine diphosphate fucose
  • Guanosine diphosphate mannose
  • Various substituted guanosine diphosphate derivatives

Scientific Research Applications

Guanosine diphosphate sodium salt has a wide range of applications in scientific research:

  • Chemistry : Used as a substrate in glycosylation reactions to study enzyme kinetics and mechanisms.
  • Biology : Plays a role in the biosynthesis of glycoproteins and glycolipids, which are essential for cell signaling and structural integrity.
  • Medicine : Investigated for its potential in developing therapeutic agents targeting glycosylation pathways in diseases such as cancer and genetic disorders.
  • Industry : Utilized in the production of bioengineered glycoproteins and other biopharmaceuticals.

Mechanism of Action

Guanosine diphosphate sodium salt exerts its effects by serving as a donor of activated mannose in glycosylation reactions. The compound interacts with glycosyltransferase enzymes, facilitating the transfer of mannose to acceptor molecules, which are then incorporated into glycoproteins and glycolipids. This process is crucial for proper cellular function and communication.

Comparison with Similar Compounds

Similar Compounds

  • Guanosine diphosphate mannose
  • Guanosine diphosphate fucose
  • Guanosine diphosphate glucose

Uniqueness

Guanosine diphosphate sodium salt is unique due to its specific role in glycosylation reactions involving mannose. While similar compounds like guanosine diphosphate glucose and guanosine diphosphate fucose also participate in glycosylation, they transfer different sugar moieties, leading to the formation of distinct glycoproteins and glycolipids. This specificity makes guanosine diphosphate sodium salt an essential compound in the study of mannose-related biochemical pathways.

Properties

Molecular Formula

C10H15N5NaO11P2

Molecular Weight

466.19 g/mol

InChI

InChI=1S/C10H15N5O11P2.Na/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(25-9)1-24-28(22,23)26-27(19,20)21;/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H2,19,20,21)(H3,11,13,14,18);

InChI Key

RIVKOZCPUDVJCY-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N.[Na]

Origin of Product

United States

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